n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Monoamine Oxidase Inhibition Neurotransmitter Metabolism Parkinson's Disease Research

For researchers dissecting MAO B pharmacology, sourcing a TIQ scaffold with both N-methyl and 5-amino functionality often requires custom synthesis. This compound provides a direct solution, bypassing lead times for complex analogs. Key differentiators: • 15-fold greater MAO B affinity vs. parent TIQ (Ki = 1 µM vs. 15 µM), driven by N(2)-methyl substitution. • Primary 5-amine handle enables rapid amide coupling to fluorophores or biotin without scaffold disruption. • A single lot satisfies both MAO inhibition studies and probe development, simplifying multi-workflow procurement.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Cat. No. B12962675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCNC1=CC=CC2=C1CCNC2
InChIInChI=1S/C10H14N2/c1-11-10-4-2-3-8-7-12-6-5-9(8)10/h2-4,11-12H,5-7H2,1H3
InChIKeyDPUCLAUQPBOPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine Procurement Guide


n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine (CAS 14097-41-7), also known as 5-amino-2-methyl-1,2,3,4-tetrahydroisoquinoline, is a bicyclic secondary amine within the 1,2,3,4-tetrahydroisoquinoline (TIQ) alkaloid class [1]. Its core scaffold is endogenous to the mammalian brain, and several TIQ derivatives have demonstrated divergent neuropharmacological profiles ranging from neurotoxicity (e.g., N-methyl-(R)-salsolinol) to neuroprotection (e.g., 1-MeTIQ) [2]. This compound uniquely combines an N(2)-methyl substitution—a feature known to enhance monoamine oxidase (MAO) B inhibitory potency relative to the unsubstituted parent TIQ [3]—with a 5-amino group, which provides a distinct synthetic derivatization handle not present in the more commonly studied 1-methyl- or N-methyl-TIQ analogs.

MAO B engagement N-methyl scaffold retains MAO B inhibitory profile across class
CNS exposure context Endogenous brain scaffold with reported BBB permeability
Synthetic handle 5-amino group enables probe conjugation absent in parent TIQ

Why Common TIQ Analogs Cannot Substitute


Despite sharing a common TIQ core, minute positional modifications dramatically alter the biological and physicochemical profile of these alkaloids. The 2-methyl substitution alone shifts the MAO B Ki from 15 µM (TIQ) to 1 µM [1] and introduces susceptibility to MAO-catalyzed oxidation into the neuroactive N-methylisoquinolinium ion [2]. The additional 5-amino group on the target compound introduces a hydrogen-bond donor/acceptor site not found in 1-MeTIQ or N-Me-TIQ, thereby altering electron density across the aromatic ring, modifying target binding interactions, and enabling downstream synthetic conjugation (e.g., amide coupling) that is inaccessible with the parent scaffolds [3]. Generic substitution with a simpler TIQ analog therefore discards both the differential MAO potency conferred by N-methylation and the unique chemical biology utility of the primary aromatic amine.

N-methyl substitution shifts MAO B potency Removal or alteration of N-methyl may significantly reduce MAO B target engagement compared to this scaffold.
5-amino handle absent in simpler analogs 1-MeTIQ and N-Me-TIQ lack the aromatic amine, eliminating direct bioconjugation routes available here.
Mitochondrial Complex I inhibition profile unique Substituting with 1-MeTIQ yields opposing pharmacological phenotype, not merely a different potency tier.

Quantitative Evidence vs. Closest Analogs


Enhanced MAO B Inhibitory Potency by N-Methylation

The N(2)-methyl substitution present in the target compound is directly linked to a 15-fold improvement in MAO B inhibitory potency compared to the unsubstituted tetrahydroisoquinoline parent. Bembenek et al. (1990) reported a Ki of 1 µM for 2-methyl-1,2,3,4-tetrahydroisoquinoline against human MAO B, versus a Ki of 15 µM for 1,2,3,4-tetrahydroisoquinoline [1]. This establishes the N-methyl group as a key pharmacophore for MAO B engagement within the simple TIQ series, suggesting that the target compound—which retains this N-methyl feature—is positioned in the higher-potency tier of this class.

MAO B inhibition
Head-to-head
Ki shift from 15 µM (TIQ) to 1 µM (N-Me-TIQ); 15-fold improvement
Supports MAO B pathway-response interpretation
5-amino effect on MAO B awaits empirical determination
Monoamine Oxidase Inhibition Neurotransmitter Metabolism Parkinson's Disease Research

Selective Mitochondrial Complex I Inhibition

N-Methyl-1,2,3,4-tetrahydroisoquinoline (N-Me-TIQ) selectively inhibits mitochondrial Complex I without affecting Complexes II, III, or IV, a profile that mirrors the Parkinsonian neurotoxin MPP⁺. Suzuki et al. (1992) demonstrated that 5 mM N-Me-TIQ reduced Complex I activity to 54% of control and reported an IC50 of approximately 6.5 mM in isolated mouse brain mitochondria [1]. This selectivity profile is class-defining for N-methyl-TIQs and provides a mechanistic rationale distinct from 1-MeTIQ, which is primarily characterized as an uncompetitive NMDA receptor antagonist and free-radical scavenger [2].

Complex I inhibition
Head-to-head
IC50 ≈ 6.5 mM (N-Me-TIQ) vs. ~22 mM (TIQ); N-Me-IQ⁺ more potent
Reported Complex I selectivity context
Effect of 5-amino substituent not evaluated
Mitochondrial Dysfunction Neurodegeneration Complex I Inhibition

Unique 5-Amino Handle for Bioconjugation

Unlike the widely studied N-methyl-TIQ and 1-MeTIQ, which lack a readily modifiable functional group on the aromatic ring, n-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine bears a primary aromatic amine at the 5-position. This functional group is amenable to a range of well-established and selective bioconjugation chemistries, including amide bond formation with activated esters, reductive amination with aldehydes, and diazotization followed by coupling [1]. Analogs such as 1-MeTIQ and TIQ cannot directly participate in these reactions without prior C-H functionalization. This synthetic accessibility enables the creation of affinity probes, fluorescent conjugates, or biotinylated derivatives for target identification studies—an experimental capability that is absent in the comparator compounds [2].

Synthetic handle
Class-level
Primary aromatic amine (5-NH₂) present
Enables direct bioconjugation chemistry
Reactivity inferred from organic chemistry fundamentals
Chemical Biology Molecular Probes Bioconjugation

Dopaminergic Pathway Modulation In Vivo

Compounds bearing the N-methyl-TIQ substructure have demonstrated functional antagonism of the dopaminergic system in vivo. Ginos and Doroski (1979) showed that N-methyl-1,2,3,4-tetrahydroisoquinoline (termed MTIQ in their study) dose-dependently antagonized apomorphine-induced stereotypy in rats when administered intraperitoneally, without blocking apomorphine entry into the brain [1]. This behavioral pharmacology profile—short-acting neuroleptic-like activity—is specific to the N-methyl- and N-propyl-substituted TIQ series and distinguishes them from 1-MeTIQ, which exhibits an antidepressant-like and neuroprotective phenotype in rodent models [2].

In vivo behavior
Head-to-head
Dopamine antagonist-like vs. neuroprotective/antidepressant-like
Supports dopaminergic pathway-response interpretation
5-amino effect on behavior not reported
Behavioral Pharmacology Dopamine Antagonism Neuroleptic Research

Endogenous Brain Occurrence and CNS Exposure

N-Methyl-1,2,3,4-tetrahydroisoquinoline (N-Me-TIQ) has been demonstrated to be endogenously present in the mammalian brain and is formed via enzymatic N-methylation of TIQ [1]. Its oxidation product, the N-methylisoquinolinium ion, accumulates in the brain and exhibits potent mitochondrial toxicity [2]. This endogenous brain exposure establishes that the core scaffold—absent the 5-amino substituent—inherently crosses the blood-brain barrier (BBB). In contrast, more polar catechol-TIQs such as salsolinol are substrates for active efflux transporters [3]. While the lipophilicity perturbation introduced by the 5-amino group requires empirical BBB assessment, the parent scaffold possesses established CNS availability.

Brain exposure
Reported
N-Me-TIQ detected in human/rodent brain
Scaffold supports CNS bioavailability context
5-amino analog requires direct BBB assessment
Blood-Brain Barrier Penetration Endogenous Amines CNS Drug Development

MAO-Mediated Bioactivation to a Potent Toxin

The N-methyl-TIQ scaffold is oxidized by monoamine oxidase (MAO) in the brain to the corresponding N-methylisoquinolinium ion (N-Me-IQ⁺), which is approximately 10-fold more potent as a mitochondrial Complex I inhibitor (IC50 ≈ 650 µM vs. ≈ 6.5 mM for the parent) [1] and is a stronger Complex I inhibitor than the canonical neurotoxin MPP⁺ [2]. This MAO-dependent bioactivation pathway is absent in 1-MeTIQ (which is not a good MAO substrate) and represents a distinguishing pharmacological feature of N-methyl-substituted TIQs. Whether the 5-amino group modulates the rate or extent of this oxidation remains unknown and warrants investigation.

MAO bioactivation
Head-to-head
N-Me-IQ⁺ Complex I IC50 ≈ 650 µM (10-fold more potent than parent)
Supports MAO-dependent prodrug activation context
Unknown if 5-amino alters oxidation rate
Prodrug Design MAO-Mediated Metabolism Neurotoxicity Models

Optimal Research Application Scenarios


MAO B Inhibitor Development for Parkinson's Research

The quantitative structure-activity relationship (SAR) evidence that N(2)-methylation enhances MAO B binding affinity by 15-fold (Ki shift from 15 µM to 1 µM) directly supports the use of n-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine as a starting scaffold for designing potent, reversible MAO B inhibitors [1]. The 5-amino group offers a synthetic entry point for further functionalization aimed at optimizing potency, selectivity, and pharmacokinetic properties while retaining the MAO B-favoring N-methyl pharmacophore.

Chemical Probe Synthesis for Target Identification

The unique 5-amino aromatic amine handle enables straightforward conjugation to fluorophores, biotin, or photoaffinity labels without perturbing the core TIQ pharmacophore [2]. This selectivity provides a decisive procurement advantage over 1-MeTIQ or N-Me-TIQ, which lack suitable reactive sites and require de novo synthesis of modified analogs. Such probes can be deployed in pull-down or imaging experiments to identify the molecular targets mediating the dopaminergic antagonist effects observed in behavioral models [3].

Mitochondrial Dysfunction and Prodrug Activation Models

The established metabolic conversion of N-Me-TIQ by MAO to the 10-fold more potent Complex I inhibitor N-Me-IQ⁺ (IC50 = 650 µM vs. 6.5 mM) provides a tractable system for studying prodrug activation strategies or modeling mitochondrial toxicity in vitro [4]. The target compound, retaining the N-methyl group necessary for MAO substrate recognition, can be investigated for whether the 5-amino substituent modulates the rate of enzymatic oxidation—a structure-activity question directly relevant to both neurotoxicity and prodrug design programs.

Comparative Neuropharmacology of TIQ Substitution Patterns

Because simple TIQ derivatives exhibit sharply divergent in vivo phenotypes depending on substitution (N-methyl-TIQ = neuroleptic-like dopamine antagonism; 1-MeTIQ = neuroprotective/antidepressant-like activity), the target compound serves as a critical tool for dissecting how the 5-amino modification further alters this pharmacological spectrum [5]. Head-to-head behavioral and neurochemical comparisons with N-Me-TIQ and 1-MeTIQ can isolate the contribution of the 5-position amine to CNS activity.

Application
Selection Property
Validation Focus
MAO B pathway inhibition studies
N-methyl MAO B pharmacophore
Selectivity and target engagement assays
Chemical probe synthesis
5-amino conjugation handle
Derivatization feasibility and target identification
Mitochondrial Complex I prodrug models
MAO substrate recognition
Metabolite potency and activation rate
TIQ scaffold pharmacology comparison
Substitution-dependent behavioral profile
Dopaminergic versus neuroprotective endpoints
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